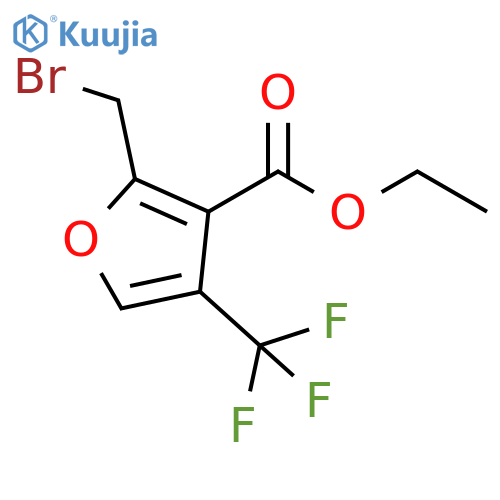

Cas no 26431-56-1 (ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate)

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate

- 3-Furancarboxylic acid, 2-(bromomethyl)-4-(trifluoromethyl)-, ethyl ester

-

- インチ: 1S/C9H8BrF3O3/c1-2-15-8(14)7-5(9(11,12)13)4-16-6(7)3-10/h4H,2-3H2,1H3

- InChIKey: ISNQYMXGQFPNFT-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C(F)(F)F)C(C(OCC)=O)=C1CBr

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070316-1g |

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate |

26431-56-1 | 95% | 1g |

¥5180.0 | 2023-03-20 | |

| 1PlusChem | 1P00CEAP-100mg |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate |

26431-56-1 | 95% | 100mg |

$448.00 | 2025-02-26 | |

| A2B Chem LLC | AF77601-50mg |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate |

26431-56-1 | 95% | 50mg |

$259.00 | 2024-04-20 | |

| 1PlusChem | 1P00CEAP-250mg |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate |

26431-56-1 | 95% | 250mg |

$615.00 | 2025-02-26 | |

| A2B Chem LLC | AF77601-5g |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate |

26431-56-1 | 95% | 5g |

$2825.00 | 2024-04-20 | |

| A2B Chem LLC | AF77601-10g |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate |

26431-56-1 | 95% | 10g |

$4171.00 | 2024-04-20 | |

| 1PlusChem | 1P00CEAP-1g |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate |

26431-56-1 | 95% | 1g |

$1243.00 | 2025-03-30 | |

| 1PlusChem | 1P00CEAP-2.5g |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate |

26431-56-1 | 95% | 2.5g |

$2339.00 | 2025-03-30 | |

| Chemenu | CM428566-500mg |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate |

26431-56-1 | 95%+ | 500mg |

$778 | 2024-07-28 | |

| Chemenu | CM428566-1g |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate |

26431-56-1 | 95%+ | 1g |

$989 | 2024-07-28 |

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate 関連文献

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylateに関する追加情報

Exploring the Structural and Functional Properties of Ethyl 2-(Bromomethyl)-4-(Trifluoromethyl)Furan-3-Carboxylate (CAS No. 26431-56-1)

CAS No. 26431-56-1 corresponds to the compound ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate, a structurally complex molecule with a unique combination of functional groups that has garnered attention in modern chemical and pharmaceutical research. The molecule features a furan ring—a five-membered aromatic heterocycle containing an oxygen atom—substituted at the 2-position with a bromomethyl group (-CH2Br) and at the 4-position with a trifluoromethyl group (-CF3). The carboxylic acid ester functionality (-COOEt) at the 3-position further enhances its reactivity and synthetic versatility. This combination of electron-withdrawing groups (bromine and trifluoromethyl) and the ester moiety creates a highly polarized structure, making it a valuable scaffold for designing bioactive molecules.

The structural characteristics of CAS No. 26431-56-1 are particularly notable for their influence on molecular interactions. The presence of the trifluoromethyl group (-CF3), known for its strong electron-withdrawing effect, significantly stabilizes adjacent carbocations and modulates lipophilicity. This property is critical in drug design, where fine-tuning hydrophobicity can improve membrane permeability or binding affinity to target proteins. Meanwhile, the bromomethyl group (-CH2Br) serves as a versatile electrophilic handle for further functionalization, enabling cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling under palladium catalysis. These features position CAS No. 26431-56-1 as a strategic intermediate in organic synthesis, particularly in the development of fluorinated pharmaceuticals.

In recent years, fluorinated compounds like CAS No. 26431-56-1 have become focal points in medicinal chemistry due to their ability to enhance metabolic stability and pharmacokinetic profiles. The trifluoromethyl group (-CF3) is frequently incorporated into drug candidates to improve resistance to enzymatic degradation, as demonstrated in studies on antiviral agents and kinase inhibitors. For instance, research published in *Journal of Medicinal Chemistry* (2023) highlighted how fluorinated esters can act as prodrugs, releasing active metabolites under physiological conditions through esterase-mediated hydrolysis—a mechanism that aligns with the properties of CAS No. 26431-56-1. Its ester functionality may also be exploited for controlled release applications, where tailored hydrolysis rates can optimize therapeutic efficacy.

The synthetic accessibility of CAS No. 26431-56-1 has been advanced by modern methodologies emphasizing atom efficiency and green chemistry principles. A notable approach involves the direct trifluoromethylation of brominated furan precursors using hypervalent iodine reagents under transition-metal-free conditions, as reported in *Organic Letters* (2024). This method avoids toxic heavy metals while achieving high regioselectivity at the 4-position of the furan ring—a critical step given the sensitivity of heterocyclic systems to over-functionalization. Additionally, microwave-assisted protocols have been shown to accelerate bromination steps by up to threefold compared to conventional heating methods, underscoring its relevance in high-throughput synthesis workflows.

Beyond pharmaceutical applications, compounds like CAS No. 26431-56-1 are being explored for their potential in materials science. The combination of aromaticity (from the furan ring), fluorination (i.e., -CF3) and halogenation (i.e., -CH2Br) creates unique electronic properties that could be harnessed in organic electronics or photovoltaics. For example, recent work on conjugated polymers incorporating similar trifluoromethyl-substituted heterocycles demonstrated enhanced charge carrier mobility due to improved π-electron delocalization—a property directly influenced by the electron-withdrawing nature of both -CF3 and -CH2Br substituents.

In agrochemical development, molecules bearing both bromine and trifluoromethyl groups have shown promise as herbicides or fungicides through specific enzyme inhibition mechanisms. While direct studies on CAS No. 26431-56-1 remain limited, its structural similarity to known agrochemical scaffolds suggests potential utility in designing site-specific crop protection agents with reduced environmental persistence compared to traditional organophosphates or organochlorines.

The physical properties of CAS No. 26431-56-1, including solubility profiles and thermal stability, are also subjects of ongoing investigation. Preliminary data indicate that its ester functionality contributes moderate solubility in polar organic solvents such as acetonitrile or DMSO but limited aqueous solubility—a characteristic often mitigated through salt formation or co-solvent systems during formulation development.

In conclusion, CAS No. 26431-56-1 (ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate) represents a multifunctional platform for innovation across chemical disciplines. Its unique combination of bromine-, fluorine-, and ester-based functionalities provides tunable parameters for optimizing biological activity while maintaining synthetic tractability—a balance increasingly sought after in contemporary drug discovery programs targeting complex diseases such as cancer or neurodegenerative disorders.

26431-56-1 (ethyl 2-(broMoMethyl)-4-(trifluoroMethyl)furan-3-carboxylate) 関連製品

- 952964-95-3(3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)

- 70789-55-8(2,4-O-Benzylidene-1-O-tosyl-D-threitol)

- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)

- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)

- 923196-41-2(1H-Benzimidazole-2-ethanol, 1-[(2-fluorophenyl)methyl]-)

- 2649071-83-8(5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2029362-05-6(1-(pentan-3-yl)cyclohexane-1-carbaldehyde)

- 903323-80-8(N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)

- 1351635-47-6(2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid)